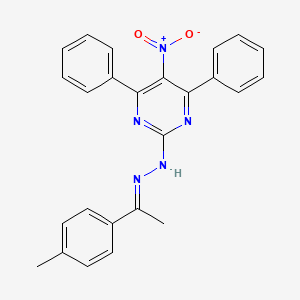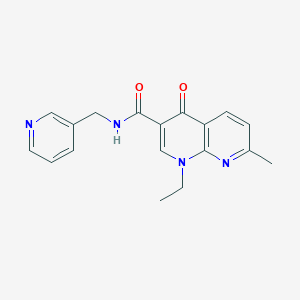
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide, also known as BDCRB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as benzamides, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been shown to inhibit the replication of several viruses, including herpes simplex virus, human cytomegalovirus, and influenza virus.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair, and histone deacetylases, which regulate gene expression. N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit the replication of several viruses. N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has also been found to modulate the expression of various genes involved in cellular processes, such as cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential applications in scientific research, which makes it a valuable tool for investigating various biological processes. However, there are also some limitations to using N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide in lab experiments. It has been found to exhibit some toxicity in certain cell types, which may limit its use in certain applications. Additionally, the mechanism of action of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research related to N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide. One area of research is to further investigate the mechanism of action of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide, which may provide insights into its potential applications in scientific research. Another area of research is to explore the potential use of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, there is a need for further studies to evaluate the safety and toxicity of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide in different cell types and animal models.
Synthesemethoden
The synthesis of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide involves the reaction of 3-chlorobenzoic acid with 4-bromo-3-chloroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent, such as dichloromethane. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-11-5-4-10(7-12(11)16)17-13(18)8-2-1-3-9(15)6-8/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVABNOFRABXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)
![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)
![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)


![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)


![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)
![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)